molecular formula C5H6ClN3 B1379494 1-allyl-3-chloro-1H-1,2,4-triazole CAS No. 1785763-47-4

1-allyl-3-chloro-1H-1,2,4-triazole

Cat. No.: B1379494
CAS No.: 1785763-47-4
M. Wt: 143.57 g/mol
InChI Key: DIYQRJHMWQHYBU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Allyl-3-chloro-1H-1,2,4-triazole can be synthesized through several methods. One common approach involves the reaction of 1,2,4-triazole with allyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process may include additional purification steps such as recrystallization or distillation to achieve the desired purity and yield .

Chemical Reactions Analysis

Types of Reactions: 1-Allyl-3-chloro-1H-1,2,4-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-allyl-3-chloro-1H-1,2,4-triazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or disrupt cellular processes in pathogens, leading to their death or inhibition. The exact molecular pathways can vary depending on the specific application and target organism .

Comparison with Similar Compounds

Uniqueness: 1-Allyl-3-chloro-1H-1,2,4-triazole is unique due to the presence of both the allyl and chloro substituents, which confer distinct chemical and biological properties. This dual substitution allows for versatile applications in various fields, making it a valuable compound for research and industrial use .

Biological Activity

1-Allyl-3-chloro-1H-1,2,4-triazole is a heterocyclic compound belonging to the 1,2,4-triazole family. This compound has garnered significant attention due to its diverse biological activities and potential applications in medicinal chemistry, agriculture, and materials science. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by research findings and case studies.

  • Molecular Formula : C₅H₆ClN₃
  • IUPAC Name : 3-chloro-1-prop-2-enyl-1,2,4-triazole
  • InChI Key : DIYQRJHMWQHYBU-UHFFFAOYSA-N

Synthesis

This compound can be synthesized through the reaction of 1,2,4-triazole with allyl chloride in the presence of a base such as sodium hydroxide. This reaction typically occurs under reflux conditions to ensure complete conversion .

Biological Activity Overview

The biological activities of this compound have been extensively studied. The compound exhibits various pharmacological effects including:

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles demonstrate significant antimicrobial properties. For instance:

  • Antibacterial Properties : Studies have shown that compounds derived from 1-alyl-3-chloro-1H-1,2,4-triazole exhibit high inhibitory efficacy against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds range from 0.25 to 32 µg/mL .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus0.25
Escherichia coli0.5
Pseudomonas aeruginosa8
Klebsiella pneumoniae16

Antifungal Activity

The compound has also been evaluated for its antifungal properties. It has shown effectiveness against various fungal strains such as Candida albicans and Aspergillus niger.

Anticancer Activity

Recent studies have highlighted the potential anticancer effects of this compound derivatives. The mechanism involves the inhibition of cell proliferation and induction of apoptosis in cancer cells.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes critical for the survival of pathogens.
  • Cytokine Modulation : The compound has been shown to influence cytokine release such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs), indicating its potential anti-inflammatory properties .

Case Studies

Several studies have documented the biological activity of this compound:

Study on Antimicrobial Activity

A study evaluated the antimicrobial effectiveness of various triazole derivatives against multiple bacterial strains. The results indicated that compounds with specific substitutions exhibited enhanced antibacterial activity compared to standard antibiotics .

Evaluation of Cytokine Release

In vitro studies demonstrated that certain derivatives significantly inhibited TNF-α release in stimulated PBMC cultures. This suggests a promising anti-inflammatory profile for these compounds .

Properties

IUPAC Name

3-chloro-1-prop-2-enyl-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3/c1-2-3-9-4-7-5(6)8-9/h2,4H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIYQRJHMWQHYBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C=NC(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001245623
Record name 1H-1,2,4-Triazole, 3-chloro-1-(2-propen-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001245623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1785763-47-4
Record name 1H-1,2,4-Triazole, 3-chloro-1-(2-propen-1-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1785763-47-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-1,2,4-Triazole, 3-chloro-1-(2-propen-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001245623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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